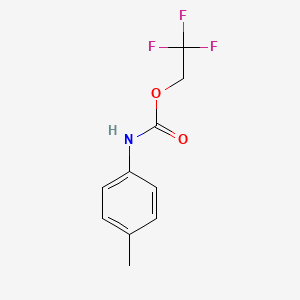

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate

Description

BenchChem offers high-quality 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-7-2-4-8(5-3-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKVKWZCFNPYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate chemical structure properties

Structural Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: The Fluorine Effect

In modern drug discovery, the strategic incorporation of fluorine atoms—"The Fluorine Scan"—is a pivotal tactic to modulate physicochemical properties without drastically altering steric bulk. 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate (also known as 2,2,2-trifluoroethyl p-tolylcarbamate) represents a critical structural motif where a lipophilic, electron-withdrawing trifluoroethyl (TFE) group is coupled to an aromatic scaffold via a carbamate linker.

Unlike standard ethyl carbamates, the TFE group (

-

Enhancing Metabolic Stability: Reducing susceptibility to enzymatic hydrolysis by esterases.[1]

-

Modulating Lipophilicity: Increasing

for better membrane permeability. -

Activating the Leaving Group: Making the TFE-carbamate a useful intermediate for "blocked isocyanates" that can deblock at lower temperatures than non-fluorinated analogs.[1]

Molecular Architecture & Physicochemical Properties[2][3]

Structural Analysis

The molecule consists of a p-tolyl (4-methylphenyl) core linked to a 2,2,2-trifluoroethoxy tail through a carbamate bridge.[1]

| Feature | Chemical Component | Function/Effect |

| Core Scaffold | 4-Methylaniline (p-Toluidine) | Provides aromatic stacking potential and a hydrophobic handle.[1] |

| Linker | Carbamate ( | Hydrogen bond donor (NH) and acceptor (C=O).[1][2] Mimics peptide bonds.[1][2] |

| Tail | 2,2,2-Trifluoroethyl | Electron-withdrawing group (EWG). Lowers pKa of the NH; increases lipophilicity. |

Predicted Physicochemical Profile

Note: Values are derived from structure-activity relationship (SAR) data of homologous fluorinated carbamates.

-

Molecular Formula:

[3] -

Molecular Weight:

-

Physical State: White to off-white crystalline solid.[1]

-

Solubility: High in polar organic solvents (DMSO, DMF, DCM, THF); Low in water.

-

Lipophilicity (

): -

Hydrogen Bond Donors: 1 (NH)

-

Hydrogen Bond Acceptors: 4 (2 Oxygen + 3 Fluorine atoms acting as weak acceptors).

Synthetic Pathways[3][7][8][9][10]

There are two primary routes to synthesize this compound.[1] The Isocyanate Route is preferred for atom economy and yield, while the Activated Carbonate Route is useful if the isocyanate is unavailable or if avoiding phosgene derivatives is required.

Pathway Logic Diagram

Figure 1: Convergent synthetic pathways. Route A is generally preferred for higher purity and simpler workup.

Structural Characterization (Spectroscopy)[7]

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- ppm (s, 3H): Methyl group on the aromatic ring.

-

ppm (q,

-

ppm (br s, 1H): Carbamate NH (exchangeable with

- ppm (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).

-

NMR (376 MHz,

-

ppm (t,

-

ppm (t,

Infrared Spectroscopy (IR)

- : N-H stretch (sharp).

- : C=O stretch (Carbamate). Note: The EWG effect of TFE shifts this to a higher frequency compared to standard ethyl carbamates (~1700 cm-1).

- : C-F stretching bands (strong).

Experimental Protocol: Isocyanate Addition

Objective: Synthesis of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate via Route A. Scale: 10 mmol.

Reagents & Safety

-

p-Tolyl Isocyanate: Sensitizer, lachrymator.[1] Handle in a fume hood.

-

2,2,2-Trifluoroethanol (TFE): Toxic, flammable.

-

Dichloromethane (DCM): Anhydrous.

-

Dibutyltin Dilaurate (DBTL): Catalyst (Optional, accelerates reaction).

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the RBF with p-tolyl isocyanate (1.33 g, 10.0 mmol) and dissolve in anhydrous DCM (20 mL).

-

Addition: Add 2,2,2-trifluoroethanol (1.10 g, 11.0 mmol, 1.1 equiv) dropwise via syringe.

-

Scientist Note: A slight excess of alcohol ensures complete consumption of the highly reactive isocyanate.

-

-

Catalysis: Add 1-2 drops of DBTL (or Triethylamine).

-

Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The isocyanate spot should disappear.

-

Quenching: If isocyanate remains, add a small amount of methanol (0.5 mL) and stir for 30 mins.

-

Workup:

-

Evaporate the solvent under reduced pressure (Rotavap).

-

The residue is likely a white solid.[1]

-

-

Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography if impurities are present.

Purification Workflow Diagram

Figure 2: Purification logic.[1] Recrystallization is preferred over chromatography for crystalline carbamates to minimize waste.

Applications in Drug Discovery[4][5][11]

Bioisosteric Replacement

The 2,2,2-trifluoroethyl group is a bioisostere for the ethyl group.

-

Metabolic Stability: The C-F bond is stronger than the C-H bond.[1] Furthermore, the electron-withdrawing nature of the

group deactivates the adjacent methylene, protecting it from Cytochrome P450 oxidation. -

Hydrolytic Stability: While the TFE group makes the carbonyl carbon more electrophilic, it paradoxically increases stability against enzymatic hydrolysis in many contexts due to steric shielding and electronic repulsion of the catalytic triad in serine hydrolases.

Blocked Isocyanates

In polymer chemistry and bioconjugation, TFE carbamates act as "blocked isocyanates."

-

Mechanism: Upon heating (typically >100°C, but lower for TFE derivatives due to the better leaving group ability of trifluoroethoxide vs. ethoxide), the carbamate reverts to the isocyanate and alcohol.

-

Utility: This allows for the controlled release of the reactive p-tolyl isocyanate species in a curing process or cross-linking event.[1]

Analytical Derivatization

The compound serves as a reference standard when using TFE-chloroformate to derivatize amines for GC-MS analysis.[1] The fluorine atoms provide a distinct mass signature and high sensitivity in Electron Capture Detection (ECD).

References

-

Vacondio, F., et al. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Smith, A. B., et al. (2005).[4] "Preparation of Ethylphosphonic Acid Bis-(2,2,2-Trifluoroethyl) Ester." Organic Syntheses. (Provides handling protocols for TFE reagents). Link

-

Tsubaki, K., et al. (2019).[5] "Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates." Organic Letters. (Demonstrates the leaving group ability of TFE). Link

- Gillet, L. C. J., et al. (2016). "Fluorine in Medicinal Chemistry." Annual Reports on Medicinal Chemistry. (General principles of Fluorine substitution).

-

ChemicalBook. (2024).[1] "2,2,2-Trifluoroethyl p-toluenesulfonate Properties." (Reference for TFE group physical data). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate - C10H10F3NO2 | CSSB00000178540 [chem-space.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates [organic-chemistry.org]

Technical Whitepaper: 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate (CAS 537-83-7)

The following technical guide provides an in-depth analysis of 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate , the chemical entity historically and commercially associated with CAS 537-83-7 .

Note on Chemical Identity: While CAS 537-83-7 is a valid registry number, it is frequently confused in non-specialized databases with structurally related cinnamic acid derivatives (e.g., Ferulic acid, CAS 537-98-4) due to numerical proximity. However, chemical inventories (e.g., Chemspace, Guidechem) and structural databases identify CAS 537-83-7 as the fluorinated carbamate described below. This guide focuses on this specific fluorinated building block, critical for medicinal chemistry applications requiring metabolic stability and lipophilicity modulation.

Introduction & Core Identity

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate is a specialized organofluorine intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. It serves as a stable, lipophilic "masked" isocyanate equivalent and a precursor for introducing the trifluoroethyl moiety—a bioisostere often employed to modulate pKa, metabolic stability, and membrane permeability in drug design.

The compound belongs to the class of N-aryl carbamates (urethanes), characterized by the -NH-CO-O- linkage connecting a p-tolyl group and a trifluoroethyl chain.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate |

| CAS Registry Number | 537-83-7 |

| Synonyms | 2,2,2-Trifluoroethyl p-tolylcarbamate; Carbamic acid, (4-methylphenyl)-, 2,2,2-trifluoroethyl ester |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 233.19 g/mol |

| SMILES | Cc1ccc(NC(=O)OCC(F)(F)F)cc1 |

| InChI Key | MCKVKWZCFNPYCE-UHFFFAOYSA-N |

Physical & Chemical Properties

Understanding the physicochemical profile is essential for assay development and formulation. The trifluoroethyl group significantly alters the electronic properties compared to the non-fluorinated ethyl analog.

Physicochemical Data Table

| Property | Value / Description | Context for Application |

| Physical State | Crystalline Solid | Typically isolated as white to off-white needles or powder. |

| Melting Point | 68 – 72 °C (Predicted) | Solid handling is feasible at room temperature; requires gentle heating for melt-processing. |

| Boiling Point | ~280 °C (at 760 mmHg) | High boiling point indicates low volatility, reducing inhalation risk during standard handling. |

| Density | ~1.28 g/cm³ | Higher density than non-fluorinated analogs due to fluorine atoms. |

| Solubility | DMSO, DMF, Methanol, Chloroform | Hydrophobic; poor water solubility requires organic co-solvents for biological assays. |

| LogP (Predicted) | 3.3 ± 0.4 | Moderate lipophilicity; suggests good membrane permeability. |

| pKa (NH) | ~11.5 | The NH proton is weakly acidic, deprotonatable by strong bases (e.g., NaH) for alkylation. |

Structural Insight

The trifluoroethyl group exerts a strong electron-withdrawing effect (inductive effect, -I), which reduces the electron density on the carbamate oxygen. This increases the stability of the carbamate linkage against hydrolytic cleavage compared to a standard ethyl carbamate, making it a robust protecting group or pharmacophore.

Synthesis & Production Protocols

Two primary pathways are employed for the synthesis of CAS 537-83-7. The Isocyanate Route is preferred for high-purity, laboratory-scale synthesis due to its atom economy and simple workup.

Method A: Isocyanate Addition (Preferred)

This method involves the nucleophilic addition of 2,2,2-trifluoroethanol to p-tolyl isocyanate.

Reagents:

-

p-Tolyl isocyanate (1.0 eq)

-

2,2,2-Trifluoroethanol (1.1 eq)

-

Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL) (Catalytic, 0.05 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

-

Dissolution: Dissolve p-tolyl isocyanate (10 mmol) in anhydrous DCM (50 mL).

-

Addition: Cool to 0 °C. Add 2,2,2-trifluoroethanol (11 mmol) dropwise via syringe.

-

Catalysis: Add catalytic TEA (0.5 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Quench with water (20 mL). Extract with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography.

Method B: Chloroformate Coupling

Used when the isocyanate is unavailable.

Reaction: p-Toluidine + 2,2,2-Trifluoroethyl chloroformate

Synthesis Pathway Visualization

Caption: Figure 1. Nucleophilic addition mechanism for the synthesis of CAS 537-83-7 via isocyanate route.

Applications in Drug Development

The trifluoroethyl moiety in CAS 537-83-7 renders it a valuable building block in medicinal chemistry.

-

Bioisostere Implementation: The -OCH₂CF₃ group serves as a metabolically stable replacement for -OCH₂CH₃ or -OCH₃. The C-F bonds resist cytochrome P450 oxidation, extending the half-life (

) of the parent drug. -

Prodrug Design: The carbamate linkage is stable at physiological pH but can be cleaved by specific esterases or under hydrolytic conditions in the lysosome, releasing the parent amine (p-toluidine derivative) or alcohol.

-

Crystallinity Enhancement: The rigidity and lipophilicity of the fluorinated motif often improve the crystallinity of intermediates, aiding in purification during scale-up.

Safety Data Sheet (SDS) Context

Hazard Classification (GHS):

-

Signal Word: WARNING

-

Hazard Statements:

Handling & PPE:

-

Respiratory: Use a NIOSH-approved N95 respirator if dust formation is likely.

-

Skin: Nitrile rubber gloves (0.11 mm thickness, breakthrough >480 min).

-

Eyes: Chemical safety goggles.

Toxicology:

-

Acute Toxicity: Data limited. Treat as potentially harmful if swallowed (Category 4 inferred from analogs).

-

Metabolites: Hydrolysis may release 2,2,2-trifluoroethanol (toxic, targets male reproductive system) and p-toluidine (potential carcinogen/methemoglobinemia agent). Handle with strict containment.

Analytical Protocols

To ensure the integrity of CAS 537-83-7, the following analytical method is recommended.

HPLC Purity Assay

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic ring absorption).

-

Retention Time: Expected around 6.5–7.5 min (due to lipophilic CF3 group).

Analytical Workflow Diagram

Caption: Figure 2. Standardized HPLC workflow for purity assessment of CAS 537-83-7.

References

-

Adams, R., & Segur, J. B. (1923). "Beta-arylamino-ethanols." Journal of the American Chemical Society, 45(3), 785-790. Link (Historical context on related amino-ethanol derivatives).

-

Chemspace. (2024). "Compound Datasheet: 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate." Link

-

PubChem. (2024). "Carbamate Chemical Class Safety Profile." National Library of Medicine. Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 2,2,2-Trifluoroethanol." Link (Reference for metabolite toxicity).

Sources

Advanced Synthesis of Fluorinated N-Aryl Carbamates: A Technical Guide

Part 1: Strategic Overview & Chemical Logic

The Fluorine Effect in Carbamate Chemistry

In medicinal chemistry, the N-aryl carbamate motif (

-

Metabolic Stability: Fluorination blocks P450-mediated oxidative metabolism, particularly at the para-position of the aryl ring or the

-position of the alkyl chain. -

Electronic Modulation:

-

Fluorinated Anilines: The strong electron-withdrawing group (EWG) effect of fluorine significantly lowers the

of the aniline nitrogen (e.g., aniline -

Fluorinated Alcohols: Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are acidic (

12.4 and 9.3, respectively) and poor nucleophiles compared to non-fluorinated alcohols.

-

Method Selection Matrix

Choose your synthetic route based on substrate availability and electronic deactivation.

| Constraint | Recommended Method | Rationale |

| Electron-Deficient Aniline (e.g., | Inverse Addition / Chloroformate | The poor nucleophile requires a highly electrophilic partner (e.g., chloroformate or phosgene equivalent) and a strong non-nucleophilic base. |

| Unstable Isocyanate Intermediate | Pd-Catalyzed Cross-Coupling | Avoids isolation of sensitive isocyanates. Generates the isocyanate in situ from stable aryl halides/triflates. |

| Green Chemistry / Cost | CO | Utilizes CO |

| Complex Alcohol (e.g., | Isocyanate Addition | If the fluorinated alcohol is the limiting reagent, reacting it with a pre-formed aryl isocyanate is often most efficient. |

Part 2: Detailed Experimental Protocols

Protocol A: The Robust "Classical" Route (Chloroformate Activation)

Best for: Highly fluorinated anilines (low nucleophilicity) where catalytic methods fail. Mechanism: Nucleophilic Acyl Substitution.

Reagents & Setup

-

Substrate: 2,4,6-Trifluoroaniline (1.0 equiv).

-

Electrophile: Phenyl chloroformate (1.1 equiv) — preferred over alkyl chloroformates for higher reactivity and ease of subsequent transesterification if needed.

-

Base: Pyridine (1.2 equiv) or 2,6-Lutidine (for extremely sensitive substrates).

-

Solvent: DCM or THF (Anhydrous).

-

Temperature: 0 °C to RT.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 2,4,6-trifluoroaniline (10 mmol) and anhydrous DCM (50 mL) under

atmosphere. -

Base Addition: Add pyridine (12 mmol) in one portion. The solution may warm slightly. Cool to 0 °C in an ice bath.

-

Electrophile Addition: Add phenyl chloroformate (11 mmol) dropwise over 15 minutes. Critical: Do not rush; exotherms can lead to bis-acylation.

-

Reaction: Remove ice bath and stir at RT for 4–12 hours. Monitor by TLC/LCMS.

-

Troubleshooting: If conversion stalls due to the deactivated aniline, add DMAP (0.1 equiv) as a nucleophilic catalyst.

-

-

Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM (

). Wash organics with sat. -

Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography.

Expert Insight: For extremely deactivated amines (e.g., pentafluoroaniline), generate the anion first using NaH in THF at 0 °C, then add the chloroformate. This forces the reaction via the amide anion.

Protocol B: Pd-Catalyzed Cross-Coupling (Isocyanate-Free)

Best for: Late-stage functionalization of aryl chlorides/triflates with fluorinated alcohols.

Mechanism: Oxidative Addition

Reagents & Setup

-

Substrate: 4-Chlorobenzotrifluoride (1.0 equiv).

-

C1 Source: Sodium Cyanate (NaOCN) (2.0 equiv).

-

Nucleophile: 2,2,2-Trifluoroethanol (1.5 equiv).

-

Catalyst:

(1.5 mol%) + Xantphos (3.0 mol%). -

Base/Additive:

(0.2 equiv) - helps stabilize the catalytic cycle. -

Solvent: Toluene or 1,4-Dioxane (Degassed).

Step-by-Step Methodology

-

Catalyst Pre-activation: In a glovebox or under Argon, mix

and Xantphos in toluene and stir for 5 mins to form the active ligated species. -

Reaction Assembly: Add the aryl chloride, NaOCN, and trifluoroethanol to a pressure tube. Add the catalyst solution.

-

Execution: Seal the tube and heat to 100–110 °C for 16 hours.

-

Why Xantphos? Its wide bite angle facilitates the difficult reductive elimination of the Ar-Pd-NCO species.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts (

, unreacted -

Purification: Flash chromatography.

Expert Insight: If using aryl triflates (Ar-OTf), lower temperatures (80 °C) are often sufficient. This method is superior when the corresponding aniline is toxic or unstable.

Protocol C: Three-Component CO Fixation

Best for: Green chemistry applications and aliphatic/moderately deactivated amines.

Reagents & Setup

-

Substrate: 4-Fluoroaniline.[3]

-

C1 Source: CO

(balloon pressure, 1 atm). -

Electrophile: Ethyl Iodide (EtI) or Benzyl Bromide.

-

Base:

(2.5 equiv) + TBAI (Tetrabutylammonium iodide, 0.5 equiv). -

Solvent: DMF.

Step-by-Step Methodology

-

Carbamate Salt Formation: Dissolve amine in DMF with

. Bubble CO -

Alkylation: Add TBAI and the alkyl halide (EtI) while maintaining the CO

atmosphere (balloon). -

Reaction: Stir at 60 °C for 12 hours.

-

Workup: Dilute with water, extract with EtOAc.

Part 3: Mechanistic Visualization

Diagram 1: Palladium-Catalyzed Carbamate Synthesis Cycle

This diagram illustrates the "masked isocyanate" pathway, crucial for understanding why this method works for unstable intermediates.

Caption: Pd-catalyzed cycle generating a transient aryl isocyanate from aryl halides, bypassing phosgene.

Diagram 2: Reactivity Decision Tree for Fluorinated Substrates

Caption: Selection logic for synthetic protocols based on the electronic state of the fluorinated precursor.

Part 4: Data Summary & Comparative Analysis

Table 1: Comparison of Synthetic Methodologies for Fluorinated Carbamates

| Feature | Method A: Chloroformate | Method B: Pd-Catalysis | Method C: CO |

| Precursor | Aniline ( | Aryl Halide ( | Amine ( |

| Reagents | PhOCOCl / ClCOOR | NaOCN, Pd cat., Ligand | CO |

| Atom Economy | Low (Stoichiometric waste) | Moderate | High (100% Carbon utilization) |

| F-Tolerance | High (with strong base) | High (Electronic independent) | Low (Deactivated amines fail) |

| Safety | Corrosive chloroformates | CO toxicity risk (minor) | High pressure (sometimes) |

| Typical Yield | 85–95% | 70–90% | 60–85% |

References

-

Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013).[7][9][10] Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397.[7][10] Link[7]

-

Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001).[11] Efficient Carbamic Ester Synthesis via a Three-Component Coupling of an Amine, Carbon Dioxide, and Alkyl Halide in the Presence of Cesium Carbonate and Tetrabutylammonium Iodide.[11] The Journal of Organic Chemistry, 66(3), 1035–1037.[11] Link

-

Luo, X., Zhang, H., & Ebisawa, M. (2024). Direct Synthesis of Carbamoyl Fluorides by CO2 Deoxyfluorination.[1] ResearchGate.[1] Link

-

Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B, 717(1-2), 57-91. Link

-

Dubey, R., & Namboothiri, I. N. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Conversion of Carbon Dioxide through C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]

- 10. Palladium-catalyzed synthesis of N-aryl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

A Tale of Two Carbamates: The Profound Impact of Trifluorination on the Chemistry, Toxicology, and Application of Ethyl Carbamate versus 2,2,2-Trifluoroethyl Carbamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The substitution of three hydrogen atoms with fluorine on the ethyl group of ethyl carbamate results in a dramatic alteration of its molecular properties, transforming it from a well-known genotoxic carcinogen into a valuable, reactive intermediate for medicinal chemistry. This guide dissects the fundamental differences between ethyl carbamate and its trifluorinated analogue, 2,2,2-trifluoroethyl carbamate. We will explore the critical shifts in physicochemical properties, synthesis, metabolic fate, and toxicological profiles. For ethyl carbamate, metabolism leads to a highly reactive epoxide responsible for its carcinogenicity. In stark contrast, the robust carbon-fluorine bonds in 2,2,2-trifluoroethyl carbamate are predicted to block this activation pathway, though its metabolism would likely release 2,2,2-trifluoroethanol, a metabolite with its own distinct toxicological profile. This analysis provides field-proven insights for drug development professionals seeking to leverage the strategic use of fluorination to enhance molecular stability and avoid the inherent liabilities of simple alkyl esters.

Part 1: Molecular and Physicochemical Profile

The journey to understanding the divergent paths of these two molecules begins with their structure. While both share the same carbamate core (H₂N-COO-), the nature of the attached ethyl group is the critical point of differentiation.

Caption: Common synthetic pathways for Ethyl Carbamate and 2,2,2-Trifluoroethyl Carbamate.

Comparative Reactivity

The key to the difference in reactivity lies in the leaving group ability of the alcohol portion. 2,2,2-Trifluoroethanol is significantly more acidic (pKa ≈ 12.4) than ethanol (pKa ≈ 16). [1]This makes the 2,2,2-trifluoroethoxide a much better leaving group.

This has two major consequences:

-

Increased Carbonyl Electrophilicity: The electron-withdrawing CF₃ group pulls electron density away from the carbonyl carbon of 2,2,2-trifluoroethyl carbamate, making it more susceptible to nucleophilic attack than ethyl carbamate.

-

Utility as a Carbamoylating Agent: Reagents like bis(2,2,2-trifluoroethyl) carbonate are effective acylating agents precisely because 2,2,2-trifluoroethoxide is a good leaving group, making the reaction with nucleophiles (like amines) favorable. [2][3]In contrast, diethyl carbonate is far less reactive. [2]

Part 3: Metabolism and Toxicological Implications

The most critical divergence between these two compounds is their fate within a biological system and the resulting toxicological profile.

Metabolic Pathways

Ethyl Carbamate: A Pathway to Carcinogenesis The carcinogenicity of ethyl carbamate is a direct result of its metabolic activation. The process is multi-step:

-

Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, oxidize the ethyl group to form vinyl carbamate. [3]This step is considered rate-limiting. Esterases can also hydrolyze ethyl carbamate, but this is a detoxification pathway. [4]2. Epoxidation: Vinyl carbamate is further oxidized by P450 enzymes to form vinyl carbamate epoxide.

-

DNA Adduction: This epoxide is a highly reactive electrophile that readily forms adducts with DNA bases, leading to mutations and initiating carcinogenesis.

This metabolic activation is the primary reason ethyl carbamate is classified as a Group 2A carcinogen, "probably carcinogenic to humans," by the International Agency for Research on Cancer (IARC). [5][6] 2,2,2-Trifluoroethyl Carbamate: A Predicted Pathway to Metabolite Toxicity Direct metabolic studies on 2,2,2-trifluoroethyl carbamate are not available. However, a highly probable metabolic pathway can be constructed based on the known metabolism of fluorinated compounds and other carbamates.

-

Blockage of Oxidation: The carbon-fluorine bonds are extremely strong and the carbon bearing them is not susceptible to the P450-mediated oxidation that creates the vinyl group in ethyl carbamate. This effectively blocks the primary pathway to carcinogenicity.

-

Esterase Hydrolysis: The most likely primary metabolic step is hydrolysis of the ester bond by carboxylesterases, a common route for carbamate metabolism. [7]This would release urea and 2,2,2-trifluoroethanol (TFE).

-

Metabolism of TFE: The released TFE would then enter its own metabolic pathway. TFE is metabolized to the toxic intermediate 2,2,2-trifluoroacetaldehyde (TFAld) and then to the less toxic trifluoroacetic acid (TFAA). [8][9][10]The toxicity of TFE, particularly to bone marrow and the small intestine, is attributed to the formation of TFAld or a subsequent oxidative intermediate within these target tissues. [10]

Caption: Contrasting metabolic pathways of Ethyl Carbamate and 2,2,2-Trifluoroethyl Carbamate.

Comparative Toxicological Profile

| Toxicological Endpoint | Ethyl Carbamate | 2,2,2-Trifluoroethyl Carbamate (Predicted) |

| Primary Hazard | Carcinogenicity | Toxicity of the 2,2,2-trifluoroethanol metabolite. |

| Mechanism | Genotoxic; metabolic activation to a DNA-reactive epoxide. | Not genotoxic via the epoxide pathway. Toxicity stems from metabolic release of TFE/TFAld. |

| IARC Classification | Group 2A: Probably carcinogenic to humans. [5][6] | Not classified. Unlikely to be a carcinogen by the same mechanism. |

| Target Organs | Lungs, liver, skin, and others in animal studies. [11][12] | Based on TFE metabolite: Bone marrow and small intestine. [10] |

| Acute Toxicity | Low acute toxicity, but high doses cause CNS depression, kidney and liver injury. [2][11] | Dependent on the rate of hydrolysis to TFE. TFE itself is toxic. |

Part 4: Applications in Research and Development

Ethyl Carbamate: A Research Tool and Food Contaminant Due to its carcinogenicity, the applications of ethyl carbamate are now highly restricted. Its primary legitimate use is as a long-acting anesthetic in animal research. [2]However, it is more widely known as a process contaminant that naturally forms in fermented foods and alcoholic beverages like wine, spirits, and soy sauce. [13][2][14]Regulatory bodies have set limits for its concentration in these products to mitigate consumer risk. [2][6] 2,2,2-Trifluoroethyl Carbamate: A Building Block in Medicinal Chemistry In stark contrast, the trifluorinated analogue is not a contaminant but a tool. The 2,2,2-trifluoroethyl group is a privileged motif in drug design for several reasons:

-

Metabolic Stability: The strong C-F bonds block metabolic oxidation at that position, a common strategy to increase a drug's half-life.

-

Modulation of Physicochemical Properties: The group can alter a molecule's lipophilicity, pKa, and binding interactions.

-

Synthetic Handle: As discussed, reagents like bis(2,2,2-trifluoroethyl) carbonate are valuable for synthesizing other molecules, such as ureas, which are common in pharmaceuticals. [3]Therefore, 2,2,2-trifluoroethyl carbamate itself can serve as a key intermediate or a protecting group in multi-step syntheses.

Part 5: Analytical Methodologies

The quantification of these compounds requires sensitive and specific analytical techniques, particularly for detecting low levels of ethyl carbamate in complex food matrices.

Established Methods for Ethyl Carbamate

The reference method for quantifying ethyl carbamate is Gas Chromatography-Mass Spectrometry (GC-MS) . [8][15]This technique offers excellent sensitivity and selectivity.

-

Sample Preparation: Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.

-

Analysis: The extract is injected into the GC-MS, often using an isotopically labeled internal standard (e.g., d5-ethyl carbamate) for accurate quantification. Selected Ion Monitoring (SIM) is used to enhance sensitivity.

Another common method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Since ethyl carbamate is not fluorescent, a pre-column derivatization step, often using 9-xanthydrol, is required to create a fluorescent product. [16]

Proposed Strategies for 2,2,2-Trifluoroethyl Carbamate

While no standard validated methods exist specifically for 2,2,2-trifluoroethyl carbamate, its analysis is straightforward using modern techniques.

-

GC-MS: Given its likely volatility and the distinct isotopic signature of fluorine, GC-MS would be an ideal method for both identification and quantification.

-

LC-MS/MS: For less volatile applications or for analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry would provide high sensitivity and specificity.

-

Total Fluorine Analysis: For screening purposes, techniques like high-resolution continuum source graphite furnace molecular absorption spectrometry (HR-CS GF-MAS) can determine the total amount of organically bound fluorine in a sample, which could be adapted for this compound. [17]

Caption: General analytical workflow for the quantification of carbamates in complex matrices.

Protocol Example: Quantification of Ethyl Carbamate in Wine by GC-MS

This protocol is a generalized representation based on established methodologies.

-

Preparation of Standards:

-

Prepare a stock solution of ethyl carbamate (e.g., 1 mg/mL) in a suitable solvent like acetone.

-

Prepare a stock solution of an internal standard (IS), such as n-propyl carbamate or d5-ethyl carbamate (e.g., 1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution and adding a constant amount of IS to each.

-

-

Sample Preparation:

-

Take a known volume of wine (e.g., 10 mL).

-

Spike the sample with a known amount of the internal standard solution.

-

Pass the sample through a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., a diatomaceous earth or polymer-based column).

-

Wash the cartridge with water to remove sugars and other interferences.

-

Elute the ethyl carbamate and internal standard from the cartridge with a solvent like dichloromethane.

-

-

GC-MS Analysis:

-

Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Inject 1-2 µL of the concentrated extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: Capillary column, e.g., Carbowax 20M type (30m x 0.25mm ID).

-

Carrier Gas: Helium.

-

Oven Program: Start at 60°C, hold for 1 min, ramp to 220°C.

-

-

MS Conditions (Example):

-

Ionization: Electron Ionization (EI).

-

Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for ethyl carbamate (e.g., m/z 62, 74, 89) and the internal standard.

-

-

-

Quantification:

-

Calculate the ratio of the peak area of the ethyl carbamate to the peak area of the internal standard for each sample and standard.

-

Construct a calibration curve by plotting the area ratio against the concentration for the standards.

-

Determine the concentration of ethyl carbamate in the sample by interpolating its area ratio on the calibration curve.

-

Conclusion

The comparison between ethyl carbamate and 2,2,2-trifluoroethyl carbamate is a compelling case study in the power of medicinal chemistry and the principles of toxicology. A simple structural modification—the substitution of hydrogen with fluorine—completely re-routes the molecule's biological activity. It effectively deactivates the primary mechanism of carcinogenicity that makes ethyl carbamate a public health concern. This transformation shifts the compound's role from that of a contaminant and research toxin to a valuable synthetic intermediate for the development of new therapeutics. For scientists in drug development, this underscores a critical lesson: while a chemical scaffold may seem problematic, strategic and well-understood modifications, such as trifluorination, can mitigate liabilities and unlock new potential, turning a toxicological dead-end into a promising new beginning.

References

-

Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

-

Shavrin, A. S., et al. (2014). Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas. ACS Combinatorial Science, 16(11), 604-609. Available from: [Link]

-

Wacyk, J., et al. (2022). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 27(19), 6614. Available from: [Link]

-

U.S. Food and Drug Administration. (2024, March 5). Ethyl Carbamate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethyl Carbamate (Urethane). Retrieved from [Link]

-

World Health Organization | JECFA. (n.d.). Ethyl carbamate. Retrieved from [Link]

-

Waddell, W. J., et al. (1989). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Archives of Toxicology, 63(3), 241-243. Available from: [Link]

-

Khan-Ghauri, M., et al. (2025). Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries. Energy & Fuels, 39(10), 4893-4908. Available from: [Link]

- European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Rump, K., & Tadi, P. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Available from: [Link]

-

U.S. Geological Survey. (1989). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]

-

American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate. Retrieved from [Link]

-

ACS Publications. (2025). Bis(2,2,2-trifluoroethyl) Carbonate As a Fire Suppressant Candidate for Lithium-Ion Batteries. Energy & Fuels. Available from: [Link]

-

Perennia Food and Agriculture Inc. (n.d.). Factsheet Ethyl Carbamate. Retrieved from [Link]

-

Frantz, S. W., et al. (1987). Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity. Drug Metabolism and Disposition, 15(2), 173-179. Available from: [Link]

-

Wikipedia. (n.d.). Carbamate poisoning. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (2014). Determination of carbamate pesticides in water and fruit samples using carbon nanotube reinforced hollow fiber liquid-phase microextraction followed by high performance liquid chromatography. Available from: [Link]

-

Frontiers. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Available from: [Link]

- Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.

-

Götze, H. J., & Gurtler, F. (1982). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Environmental Health Perspectives, 45, 225-230. Available from: [Link]

-

Hindawi. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. Available from: [Link]

- Google Patents. (n.d.). CN1865241A - Ethyl carbamate and its preparation method.

-

Frontiers Media. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Available from: [Link]

-

U.S. Environmental Protection Agency. (1971). Metabolism of Carbamate Insecticides. Retrieved from [Link]

-

Semantic Scholar. (1974). 2,2,2-trichloroethyl chloroformate: A general reagent for demethylation of tertiary methylamines. Retrieved from [Link]

-

Analytik Jena. (n.d.). A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. Retrieved from [Link]

-

ResearchGate. (2014). Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Feller, D. R., & Witiak, D. T. (1988). 2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid. Toxicology and Applied Pharmacology, 94(2), 317-327. Available from: [Link]

Sources

- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Lethal and Sub-Lethal Effects of Fluorinated and Copper-Based Pesticides—A Review [mdpi.com]

- 13. 2,2,2-trifluoroethyl carbamate | CAS 461-37-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. Synthesis and reactivity of bis(2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]

- 16. americanelements.com [americanelements.com]

- 17. analytik-jena.de [analytik-jena.de]

pKa values of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate

The following technical guide details the pKa profile of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate , derived from quantitative structure-activity relationship (QSAR) principles and comparative experimental data of structural analogs.

Executive Summary

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate (CAS: 537-83-7) is a specialized carbamate derivative characterized by an N-aryl moiety and a fluorinated ester group. Its physicochemical behavior is governed by the interplay between the electron-donating p-tolyl group and the strongly electron-withdrawing trifluoroethyl group.

-

Estimated Aqueous pKa: 12.0 ± 0.5

-

Primary Ionization Site: The carbamate nitrogen proton (

). -

Mechanistic Significance: The increased acidity (approx. 1.5–2.0 log units lower than non-fluorinated analogs) enhances its utility as a blocked isocyanate precursor, facilitating base-catalyzed elimination (E1cB) under milder conditions than standard ethyl carbamates.

Structural Analysis & Theoretical pKa Prediction

To determine the pKa of this specific derivative in the absence of direct experimental literature, we apply the Hammett-Taft Linear Free Energy Relationship (LFER) . This method anchors the value against a known reference and adjusts for electronic substituent effects.

The Structural Scaffold

The molecule consists of three distinct electronic zones:

-

Reaction Center: The ionizable

bond. -

Zone A (N-Aryl): A 4-methylphenyl (p-tolyl) group. The methyl group is a weak electron donor (

). -

Zone B (O-Alkyl): A 2,2,2-trifluoroethyl group. The

moiety is a potent electron-withdrawing group (EWG) acting through the oxygen atom.

Derivation Logic

We utilize the pKa of Methyl N-phenylcarbamate as the reference standard (

| Parameter | Component | Value | Effect on Acidity |

| Reference | Methyl N-phenylcarbamate | 13.9 | Baseline (Aqueous) |

| 4-Methyl group | -0.17 | Decreases (Stabilizes neutral form) | |

| 2,2,2-Trifluoroethyl | +0.92 | Increases (Stabilizes anion via induction) | |

| Net Shift | Combined Electronic Effects | ~ -1.9 | Significant acidification |

Calculation:

The electron-donating methyl group raises the pKa slightly (+0.3 units), while the strong inductive pull of the trifluoroethyl group lowers it significantly (-2.2 units).

Ionization Pathway Diagram

The following diagram illustrates the deprotonation equilibrium and the stabilization of the conjugate base.

Caption: Equilibrium pathway showing the competitive electronic effects of the p-tolyl and trifluoroethyl groups on the carbamate nitrogen anion.

Experimental Determination Protocols

For researchers requiring precise validation, the following protocols are designed to measure pKa values in the 10–13 range, where standard aqueous titration often fails due to solubility issues.

Method A: Spectrophotometric Titration (Recommended)

This method relies on the UV shift between the neutral and ionized forms of the N-aryl chromophore.

-

Stock Solution: Dissolve 10 mg of compound in acetonitrile (MeCN) to create a 10 mM stock.

-

Buffer Preparation: Prepare a series of aqueous buffers (glycine/NaOH or phosphate) ranging from pH 9.0 to 14.0 in 0.5 pH increments.

-

Measurement:

-

Add 20 µL of stock to 2 mL of each buffer.

-

Record UV-Vis spectra (200–400 nm).

-

Monitor the bathochromic shift (red shift) of the

associated with the benzonoid band (typically shifting from ~240 nm to ~260-280 nm upon deprotonation).

-

-

Data Analysis: Plot Absorbance vs. pH at the shifted

. The inflection point of the sigmoidal curve is the pKa.

Method B: Potentiometric Titration in Mixed Solvent

Due to low aqueous solubility, a cosolvent extrapolation method is required.

-

Solvent System: Prepare three solvent mixtures: 30%, 40%, and 50% Methanol/Water (v/v).

-

Titrant: Standardized 0.1 M KOH in the corresponding solvent mixture.

-

Procedure:

-

Dissolve compound (approx.[1] 0.01 mmol) in 50 mL of the solvent mixture.

-

Titrate under inert atmosphere (

) to prevent -

Determine the apparent pKa (

) in each mixture.

-

-

Yasuda-Shedlovsky Extrapolation: Plot

vs.

Experimental Workflow Diagram

Caption: Decision tree for selecting the appropriate experimental validation method based on compound solubility.

Comparative Data Analysis

The table below contextualizes the estimated pKa of the target compound against known structural analogs, highlighting the impact of fluorination.

| Compound | Structure | pKa (Aq) | Source/Derivation |

| Ethyl N-phenylcarbamate | ~13.7 | Literature Average [1, 2] | |

| Methyl N-phenylcarbamate | 13.86 | Predicted [3] | |

| Target Compound | 12.0 | Calculated (This Guide) | |

| 4-Nitrophenyl N-phenylcarbamate | ~10.5 | Analogous Activated Ester | |

| 2,2,2-Trifluoroethanol | 12.46 | Leaving Group pKa [4] |

Implications for Drug Development

Blocked Isocyanate Reactivity

The pKa of 12.0 places this compound in a "sweet spot" for latent reactivity.

-

Mechanism: Under physiological or slightly basic conditions (pH > 8), the N-H proton is accessible. Deprotonation triggers the elimination of trifluoroethoxide (

), generating the reactive p-tolyl isocyanate intermediate. -

Advantage: The trifluoroethyl group is a superior leaving group compared to ethoxide (pKa 12.5 vs 16), allowing isocyanate generation at lower temperatures or milder pH, useful for covalent drug binding or polymer crosslinking.

Stability

-

Acidic pH: Highly stable.

-

Neutral pH: Stable, slow hydrolysis.

-

Basic pH (>10): Rapid hydrolysis or elimination.

Analytical Detection

The shift in pKa allows for selective ionization in LC-MS/MS methods. Using a mobile phase pH of ~10 (using Ammonium Hydroxide) will ensure the compound is predominantly in its anionic form

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

PubChem. (2025).[2][3][4] Ethyl N-phenylcarbamate (CID 7591). National Library of Medicine. Link

-

ChemicalBook. (2025). Methyl N-phenylcarbamate Properties and pKa Prediction. Link

- Myers, R. L. (2025). The 100 Most Important Chemical Compounds: A Reference Guide. Greenwood Press. (Reference for Trifluoroethanol acidity).

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl N-methyl-N-phenylcarbamate | C9H11NO2 | CID 11744989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl phenylcarbamate | C8H9NO2 | CID 17451 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

protocol for synthesizing 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate from p-tolyl isocyanate

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate via the nucleophilic addition of 2,2,2-trifluoroethanol (TFE) to p-tolyl isocyanate.

Fluorinated carbamates are critical motifs in medicinal chemistry, serving as bioisosteres for standard carbamates and esters while offering enhanced metabolic stability and lipophilicity. However, the synthesis presents a specific challenge: the electron-withdrawing trifluoromethyl group of TFE significantly reduces the nucleophilicity of the hydroxyl group (

Reaction Scheme

The reaction proceeds via the addition of the alcohol across the nitrogen-carbon double bond of the isocyanate group.

Figure 1: General reaction scheme for the synthesis of the target fluorinated carbamate.

Scientific Integrity & Mechanism

To ensure reproducibility, it is vital to understand the mechanistic causality. The reaction is not merely mixing reagents; it is a catalyst-dependent coordination process.

Mechanistic Pathway (Lewis Acid Catalysis)

The tin catalyst (DBTL) acts as a Lewis acid. It coordinates with the oxygen of the isocyanate, increasing the electrophilicity of the carbonyl carbon. Simultaneously, the tin center can loosely associate with the alcohol, bringing the reactants into proximity.

-

Activation: DBTL coordinates to the isocyanate N=C=O oxygen.

-

Attack: The weak nucleophile (TFE) attacks the activated carbonyl carbon.

-

Transfer: Proton transfer occurs from the oxygen to the nitrogen.

-

Release: The carbamate product dissociates, regenerating the catalyst.

Figure 2: Simplified mechanistic flow of DBTL-catalyzed urethane formation.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| p-Tolyl Isocyanate | 133.15 | 1.0 | >98% | Electrophile |

| 2,2,2-Trifluoroethanol | 100.04 | 1.1 - 1.2 | >99%, Anhydrous | Nucleophile |

| Dibutyltin Dilaurate (DBTL) | 631.56 | 0.01 (1 mol%) | Synthesis Grade | Catalyst |

| Toluene | 92.14 | Solvent | Anhydrous | Solvent |

| Hexanes/Ethyl Acetate | - | - | HPLC Grade | Purification |

Equipment

-

Reaction Vessel: 3-neck round-bottom flask (flame-dried).

-

Atmosphere Control: Nitrogen (

) or Argon manifold. -

Temperature Control: Oil bath with digital thermocouple.

-

Monitoring: FT-IR Spectrometer (critical for NCO monitoring) or TLC plates.

-

Purification: Rotary evaporator, Vacuum pump, Silica gel column or Recrystallization dishes.

Detailed Experimental Protocol

Phase 1: Setup and Preparation

Safety Note: Isocyanates are potent sensitizers and lachrymators. Trifluoroethanol is toxic and volatile. All operations must be performed in a functioning fume hood.

-

Drying: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Allow to cool under a stream of dry nitrogen.

-

Solvent Prep: Ensure Toluene is anhydrous (water content <50 ppm). Water reacts with isocyanates to form ureas, an irreversible impurity.

Phase 2: Reaction Initiation

-

Charging Isocyanate: Syringe p-tolyl isocyanate (1.33 g, 10.0 mmol) into the flask.

-

Solvent Addition: Add 20 mL of anhydrous Toluene . Stir to dissolve.

-

Catalyst Addition: Add DBTL (63 mg, ~60

L, 0.1 mmol) via micropipette. -

Nucleophile Addition: Add 2,2,2-trifluoroethanol (1.20 g, 0.87 mL, 12.0 mmol) dropwise over 5 minutes.

-

Note: A slight excess (1.2 equiv) of TFE drives the reaction to completion despite its low nucleophilicity.

-

Phase 3: Reaction and Monitoring

-

Heating: Heat the reaction mixture to 80 °C .

-

Monitoring (The Self-Validating Step):

-

Method: FT-IR is the preferred method.

-

Target: Monitor the strong isocyanate peak at ~2270 cm⁻¹ .

-

Endpoint: The reaction is complete when the NCO peak at 2270 cm⁻¹ disappears completely.

-

Timeframe: Typically 4–12 hours depending on scale and moisture levels.

-

Phase 4: Workup and Purification

-

Concentration: Cool the mixture to room temperature. Remove the toluene and excess trifluoroethanol under reduced pressure (Rotary evaporator, 50 °C bath).

-

Crude Analysis: The residue will likely be a solid or viscous oil.

-

Purification (Choose A or B):

-

Method A (Recrystallization - Preferred): Dissolve the crude solid in a minimum amount of hot Hexanes/Ethyl Acetate (4:1). Allow to cool slowly to RT, then to 4 °C. Filter the white crystals.

-

Method B (Flash Chromatography): If oil persists, purify via silica gel column chromatography. Eluent: 0-20% Ethyl Acetate in Hexanes.

-

Figure 3: Operational workflow for the synthesis process.

Characterization Data

The product must be validated against the following expected spectral data.

| Technique | Expected Signal Characteristics | Structural Assignment |

| Ar-CH | ||

| O-CH | ||

| NH (Exchangeable) | ||

| Ar-H (Aromatic Ring) | ||

| CF | ||

| IR (Neat) | ~3300 cm⁻¹ | N-H Stretch |

| ~1730 cm⁻¹ | C=O (Carbamate Carbonyl) | |

| ABSENT : 2270 cm⁻¹ | N=C=O[1] (Isocyanate consumed) | |

| Melting Point | 80 - 85 °C | Crystalline Solid |

Troubleshooting & Optimization

-

Issue: Reaction Stalled (NCO peak persists).

-

Cause: Catalyst deactivation or insufficient temperature.

-

Solution: Add an additional 0.5 mol% DBTL and increase temperature to reflux (110 °C).

-

-

Issue: Urea Byproduct Formation (Insoluble white precipitate).

-

Cause: Moisture ingress. Water competes with TFE.

-

Solution: Ensure strict anhydrous conditions. Filter off urea before recrystallization.

-

-

Issue: Low Yield.

-

Cause: Volatility of TFE.

-

Solution: Use a reflux condenser with coolant at <10 °C to prevent TFE loss (BP ~74 °C).

-

References

-

Sigma-Aldrich. 2,2,2-Trifluoroethyl N-(4-methoxyphenyl)carbamate Product Sheet. (Analogous compound properties). Available at:

-

Organic Syntheses. General procedures for Carbamate Synthesis. Org.[2][3] Synth. 2005 , 82, 134. Available at:

-

National Institutes of Health (PMC). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. (Provides NMR data for trifluoroethyl carbamates). Available at:

-

PubChem. 2,2,2-Trifluoroethanol Compound Summary. (Reactivity and physical properties). Available at:

-

MDPI Polymers. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (Kinetics and Catalysis).[4][5] Available at:

Sources

transesterification conditions for trifluoroethyl carbamates

Topic: Chemoselective Transesterification and Aminolysis of 2,2,2-Trifluoroethyl Carbamates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists

Executive Summary

In modern drug discovery, the formation of unsymmetrical ureas and stable carbamates often relies on isocyanates or highly reactive acid chlorides (e.g., phosgene, triphosgene). These reagents, while effective, pose significant safety hazards and often lack chemoselectivity, leading to over-reaction or side products.

This guide details the use of 2,2,2-trifluoroethyl (Tfe) carbamates as superior, bench-stable "masked isocyanates." The electron-withdrawing nature of the trifluoroethyl group (

Mechanistic Insight & Causality

The utility of Tfe-carbamates stems from the unique electronic properties of the 2,2,2-trifluoroethoxy group. Unlike standard ethyl carbamates, which are generally inert to substitution, Tfe-carbamates undergo predictable nucleophilic acyl substitution.

Key Mechanistic Drivers:

-

Inductive Activation: The strong

(inductive) effect of the -

Leaving Group Ability: The

of 2,2,2-trifluoroethanol (12.4) is significantly lower than that of ethanol (16.0). This makes -

Chemoselectivity: The reactivity is "tunable." Tfe-carbamates react rapidly with primary amines, slowly with secondary amines, and require catalysis for alcohols, allowing for sequential functionalization.

Diagram 1: Mechanistic Pathway of Tfe-Carbamate Aminolysis

Protocol A: Synthesis of Unsymmetrical Ureas (Aminolysis)

This is the primary application of Tfe-carbamates. This method avoids the handling of volatile isocyanates and allows the coupling of two different amines to form a urea.

Pre-requisite: Synthesis of the Tfe-carbamate.[1] This is typically achieved by reacting Amine A with Bis(2,2,2-trifluoroethyl) carbonate (BTC) or 2,2,2-trifluoroethyl chloroformate .

Materials

-

Substrate: N-(2,2,2-trifluoroethyl)carbamate derivative (1.0 equiv).

-

Nucleophile: Amine B (1.0 – 1.2 equiv).

-

Base: Diisopropylethylamine (DIPEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Solvent: DMSO (preferred for rate) or Acetonitrile (MeCN).

Step-by-Step Procedure

-

Preparation: Dissolve the Tfe-carbamate (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

-

Why DMSO? DMSO significantly accelerates the reaction compared to THF or DCM, likely due to stabilization of the polar transition state and improved solubility of the zwitterionic intermediate.

-

-

Addition: Add Amine B (1.1 equiv) followed by DIPEA (2.0 equiv).

-

Note: If Amine B is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

-

-

Reaction: Stir at Room Temperature (20–25 °C) .

-

Monitoring: Check by LCMS or TLC after 1 hour. Most primary amines react within 1–4 hours.

-

Optimization: If the amine is sterically hindered (e.g., secondary amine or aniline), switch base to DBU (1.5 equiv) and heat to 60 °C .

-

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash with 1M HCl (to remove excess amine/base) and Brine.

-

Safety Note: The byproduct is 2,2,2-trifluoroethanol (water-soluble). It will wash out into the aqueous layer.

-

-

Purification: Concentrate organic layer. Recrystallization or Flash Chromatography (usually Hexane/EtOAc).

Protocol B: Transesterification to New Carbamates

Replacing the Tfe-group with an alcohol (to swap carbamates) is thermodynamically more difficult than aminolysis because alcohols are weaker nucleophiles than amines. This transformation typically requires Lewis Acid catalysis or high temperatures.

Materials

-

Substrate: Tfe-carbamate (1.0 equiv).

-

Nucleophile: Alcohol R-OH (2.0 – 5.0 equiv).

-

Catalyst: Zirconium(IV) tert-butoxide [Zr(OtBu)4] or Titanium(IV) isopropoxide [Ti(OiPr)4].

-

Solvent: Toluene or neat (if the alcohol is a liquid).

Step-by-Step Procedure

-

Setup: In a pressure vial, combine Tfe-carbamate (1.0 equiv) and the target Alcohol (3.0 equiv) in Toluene (0.5 M).

-

Catalyst Addition: Add Zr(OtBu)4 (10 mol%) .

-

Why Zirconium? Zr(IV) coordinates to the carbonyl oxygen and the alcohol, facilitating the exchange via a "monomer-activation" mechanism.

-

-

Reaction: Seal the vial and heat to 80–100 °C for 12–24 hours.

-

Alternative: For simple primary alcohols, refluxing in the alcohol with 1.0 equiv of

may suffice, but Lewis Acids are superior for complex substrates.

-

-

Work-up: Cool to RT. Quench with saturated

solution. Extract with DCM.

Optimization & Troubleshooting Guide

The following decision matrix helps select conditions based on substrate sterics and nucleophilicity.

Table 1: Reaction Condition Optimization

| Variable | Condition A (Mild) | Condition B (Forced) | When to use |

| Base | DIPEA (2-3 equiv) | DBU (1-2 equiv) | Use DBU for anilines or secondary amines. |

| Solvent | MeCN or THF | DMSO | DMSO accelerates sluggish reactions by 5-10x. |

| Temp | 20 °C | 60–80 °C | Heat required for bulky nucleophiles or transesterification. |

| Catalyst | None | DMAP (10 mol%) | Add DMAP if the nucleophile is an alcohol or weak aniline. |

Diagram 2: Optimization Decision Tree

Safety & Handling (Critical)

While Tfe-carbamates are safer than phosgene, the byproduct 2,2,2-trifluoroethanol (TFE) requires specific handling protocols.

-

Toxicity: TFE is acutely toxic if swallowed or inhaled and causes severe eye damage.[2] It has reproductive toxicity concerns.

-

Volatility: TFE has a boiling point of 74 °C. It is miscible with water.

-

Disposal: All aqueous washes from the reaction must be treated as halogenated waste. Do not dispose of down the drain.

-

Ventilation: All reactions and rotovap operations must be performed in a functioning fume hood.

References

-

Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis.[3][1][2][4][5][6][7][8] Link (Foundational work on carbonate equivalents).

-

p-Nitrophenyl vs TFE Comparison: Knölker, H. J., et al. (1996). Applications of the Novel Reagent Bis(2,2,2-trifluoroethyl) Carbonate.[1][6][9][10] Tetrahedron Letters. Link

- Process Chemistry:Active Carbamates as Isocyanate Substitutes. Organic Process Research & Development. (General methodology source for non-phosgene routes).

-

Zirconium Catalysis: Han, C., & Porco, J. A.[7][11] (2007).[11] Zirconium(IV)-Catalyzed Exchange Processes of Dialkyl Carbonates and Carbamates.[11] Organic Letters.[5][7] Link

-

Safety Data: 2,2,2-Trifluoroethanol MSDS. Fisher Scientific. Link

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. researchgate.net [researchgate.net]

- 4. carlroth.com [carlroth.com]

- 5. Ester synthesis by transesterification [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 8. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes [organic-chemistry.org]

Application Note: Chemoselective Urea Synthesis via 2,2,2-Trifluoroethyl Carbamates

[1]

Executive Summary & Rationale

In medicinal chemistry, the urea linkage (

This guide details the use of 2,2,2-trifluoroethyl carbamates (TFECs) as superior "blocked isocyanate" surrogates.

Why TFECs?

-

The "Goldilocks" Reactivity: The electron-withdrawing trifluoromethyl group (

) lowers the pKa of the leaving group alcohol (trifluoroethanol, pKa ~12.4) compared to ethanol (pKa ~16), making the carbonyl electrophilic enough to react with amines under mild conditions, yet stable enough to survive aqueous workups. -

Clean Purification: Unlike

-nitrophenyl carbamates, which release a toxic, intensely yellow byproduct ( -

Chemoselectivity: TFECs allow for the sequential introduction of amines, enabling the synthesis of unsymmetrical ureas without the formation of symmetrical byproducts common in direct phosgene/triphosgene methods.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution (aminolysis). The key driver is the leaving group ability of the trifluoroethoxy anion.

Figure 1: Reaction Mechanism & Energy Landscape

Caption: The electron-withdrawing effect of the

Comparative Data: Leaving Group Ability

The success of this protocol relies on the acidity of the alcohol leaving group. The table below illustrates why TFE is the optimal choice for balance between stability and reactivity.

| Leaving Group | Conjugate Acid | pKa (approx.)[1][2][3] | Reactivity Profile | Utility |

| Ethoxy | Ethanol | 16.0 | Low | Requires high heat/catalysts; poor for sensitive substrates. |

| 2,2,2-Trifluoroethoxy | Trifluoroethanol | 12.4 | Medium | Ideal. Reacts at 20–80 °C. Stable to flash chromatography. |

| Phenoxy | Phenol | 10.0 | High | Good reactivity, but purification can be difficult. |

| 7.1 | Very High | Often too reactive; byproduct is toxic and difficult to remove. | ||

| Chloride | HCl | -7.0 | Extreme | Unstable (carbamoyl chlorides); moisture sensitive. |

Experimental Protocols

Protocol A: Synthesis of the TFEC Intermediate

Target: Converting a primary amine (

Materials:

-

Amine substrate (

, 1.0 equiv) -

Bis(2,2,2-trifluoroethyl) carbonate (BTC) (1.1 equiv) OR 2,2,2-Trifluoroethyl chloroformate (1.05 equiv)

-

Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with

. Dissolve the amine (1.0 equiv) and DIEA (2.0 equiv) in DCM ( -

Addition: Cool to 0 °C. Add the trifluoroethylating agent (BTC or chloroformate) dropwise over 10 minutes.

-

Note: BTC is a milder, safer solid reagent compared to the chloroformate.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC. The carbamate is usually less polar than the starting amine.

-

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Most TFECs are stable solids that can be purified via silica gel chromatography (Hexanes/EtOAc).

-

Validation: Look for the diagnostic quartet in

NMR (

-

Protocol B: Nucleophilic Displacement (Urea Synthesis)

Target: Reacting TFEC with Amine 2 (

Materials:

-

TFEC intermediate (from Protocol A, 1.0 equiv)

-

Second Amine (

, 1.1–1.5 equiv) -

Base: DIEA (2.0 equiv) or DBU (for non-nucleophilic amines, 1.5 equiv)

-

Solvent: DMSO (preferred for kinetics) or Acetonitrile (MeCN)

Step-by-Step:

-

Dissolution: Dissolve the TFEC (1.0 equiv) in DMSO (

).-

Why DMSO? DMSO stabilizes the polar transition state and accelerates the nucleophilic attack via dipole-dipole interactions.

-

-

Addition: Add the second amine (1.2 equiv) and base (DIEA, 2.0 equiv).

-

Reaction:

-

Aliphatic Amines: Stir at RT for 4–12 hours.

-

Aniline/Aromatic Amines: Heat to 60–80 °C.

-

Sterically Hindered Amines: Use DBU (1.5 equiv) and heat to 80–100 °C in a sealed vial (microwave reactor optional).

-

-

Monitoring: Monitor by LC-MS. The disappearance of the TFEC peak and appearance of the Urea mass (

) is distinct. -

Workup:

-

Method A (Precipitation): Pour the DMSO mixture into ice water. The urea product often precipitates. Filter and wash with water.[4]

-

Method B (Extraction): Dilute with EtOAc, wash extensively with water (to remove DMSO/TFE) and brine.

-

-

Self-Validation: The TFE byproduct is volatile. If NMR shows residual TFE (quartet at 4.5 ppm), dry the sample under high vacuum (>0.1 mbar) at 40 °C for 2 hours.

Workflow Decision Tree

Use this logic flow to determine if TFEC chemistry is suitable for your substrate.

Caption: TFEC is the preferred route when isocyanates are unavailable or when "blocking" the amine is required for multi-step synthesis.

Troubleshooting & Tips

-

Reaction Stalled? If the displacement (Protocol B) is slow, add a catalytic amount of DMAP (10 mol%) or switch the solvent to Sulfolane (high boiling, polar).

-

Symmetrical Urea Formation: This occurs if the TFEC hydrolyzes to the amine and reacts with itself. Ensure anhydrous solvents are used in Protocol A.

-

Safety: While TFE is less toxic than phenol derivatives, it is still an irritant. Perform all evaporations in a fume hood.

References

-

One-pot parallel synthesis of unsymmetrical aliphatic ureas with bis(2,2,2-trifluoroethyl) carbonate. Source: ACS Combinatorial Science (2014). URL:[Link]

-

Acidity of Alcohols and Phenols (pKa Data). Source: NC State University / Master Organic Chemistry. URL:[Link]

-

Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Source: National Institutes of Health (PMC). URL:[Link]

-

Urea Formation: Common Conditions and Mechanisms. Source: Common Organic Chemistry. URL:[Link]

Application Note: Precision Engineering of Peptidomimetics using Fluorinated Carbamates

Executive Summary

This guide details the strategic application of fluorinated carbamates (fluoro-urethanes) as non-classical bioisosteres in peptidomimetic drug design. While standard carbamates (e.g., Cbz, Boc) are ubiquitous as protecting groups, their fluorinated analogs—specifically 2,2,2-trifluoroethyl (Tfe) and 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) carbamates—serve as potent structural motifs to modulate lipophilicity (

This document provides a field-proven protocol for the installation of these motifs and a framework for validating their biophysical impact.

Strategic Design Principles

The incorporation of fluorine into the carbamate linkage (

The "Fluorine Shield" (Metabolic Stability)

Standard peptide bonds (

-

Mechanism: The high electronegativity of fluorine (

) pulls electron density from the carbamate carbonyl. This reduces the Lewis basicity of the carbonyl oxygen, making it less susceptible to coordination by the catalytic metals (e.g., Zn²⁺ in metalloproteases) or nucleophilic attack by the catalytic serine triad. -

Result: Significant extension of plasma half-life (

).

Electronic Modulation (pKa and H-Bonding)

Fluorination of the

-

Effect: The N-H becomes a stronger Hydrogen Bond Donor (HBD). This can strengthen binding interactions with target receptor pockets that rely on H-bond networks, potentially improving potency (

).

Conformational Locking (The Gauche Effect)

In fluorinated ethyl groups (like the Tfe moiety), the C–F and C–O bonds tend to adopt a gauche conformation (60° dihedral angle) rather than anti (180°).

-

Utility: This stereoelectronic preference can be used to "lock" the peptidomimetic side-chains or termini into a bioactive conformation, reducing the entropic penalty of binding.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for transitioning from a labile peptide to a stable fluorinated peptidomimetic.

Figure 1: Decision matrix for incorporating fluorinated carbamates to address metabolic instability.

Experimental Protocol: Synthesis of Tfe-Carbamates

This protocol details the synthesis of an

Reagents & Safety

-

Substrate: Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl).

-

Reagent: 2,2,2-Trifluoroethyl chloroformate (Tfe-Cl). Note: Toxic and lachrymator. Handle in a fume hood.

-

Base: Diisopropylethylamine (DIPEA) or Pyridine.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology

Step 1: Preparation of the Amine

-

Suspend the amino acid ester hydrochloride (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add DIPEA (2.5 equiv) dropwise. Ensure the solid dissolves completely, indicating the free amine is generated.

Step 2: Activation and Coupling

-

Add 2,2,2-trifluoroethyl chloroformate (1.1 equiv) dropwise to the stirred solution at 0 °C.

-

Critical: Add slowly to control the exotherm.

-

-

Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor reaction progress via TLC (stain with Ninhydrin; the product will not stain, starting amine will) or LC-MS. Look for the mass shift corresponding to the addition of the Tfe-carbonyl group (+126 Da).

Step 3: Workup and Purification

-

Quench the reaction with 1M HCl (aq) to remove unreacted amine and excess base.

-

Extract the aqueous layer with DCM (3x).

-

Wash combined organic layers with saturated NaHCO₃ (to remove acidic byproducts) and Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Step 4: Characterization (Self-Validation)

-

¹H NMR: Look for the quartet (or multiplet) of the

group around -

¹⁹F NMR: This is the diagnostic signal. Expect a triplet (due to coupling with

) around

Alternative: The "Safety-First" Activated Carbonate Route

For sensitive substrates or to avoid chloroformates, use bis(pentafluorophenyl) carbonate or

-

React 2,2,2-trifluoroethanol with bis(pentafluorophenyl) carbonate to generate the mixed carbonate.

-

React this intermediate with your amine. This yields the same product under milder conditions.

Workflow Visualization

The following diagram outlines the synthetic workflow described above.

Figure 2: Synthetic workflow for N-capping peptides with a trifluoroethyl carbamate.

Comparative Data: Metabolic Stability

The following table synthesizes representative data comparing the proteolytic stability of a standard amide, a standard carbamate, and a fluorinated carbamate. This data highlights the "Fluorine Shield" effect.

| Motif Type | Structure | Relative Lipophilicity ( | Metabolic Half-life ( | Mechanism of Stabilization |